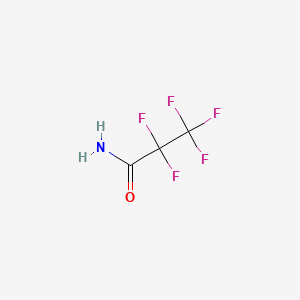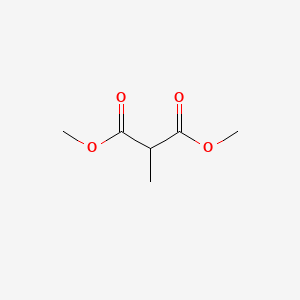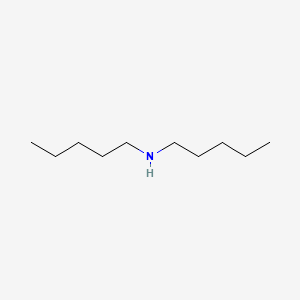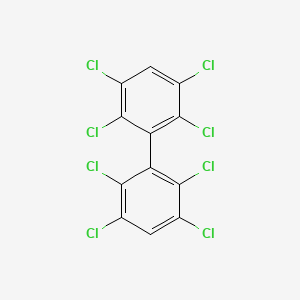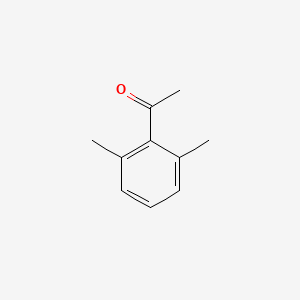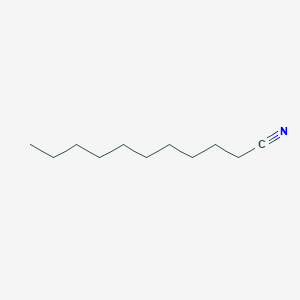
Bis(phenylthio)methane
Overview
Description
Bis(phenylthio)methane (PhSCH2SPh) is a dithioether ligand . It forms a coordination complex with silver (I) salts and participates in the synthesis of (-)-rasfonin .
Synthesis Analysis
This compound forms a coordination complex with silver (I) salts and participates in the synthesis of (-)-rasfonin . It may also be used in the synthesis of dihydroxy thioethers .Molecular Structure Analysis
The molecular formula of this compound is C13H12S2 . It has a molecular weight of 232.36 .Chemical Reactions Analysis
This compound may be used in the synthesis of dihydroxy thioethers . It forms a coordination complex with silver (I) salts .Physical And Chemical Properties Analysis
This compound is a light yellow crystalline powder . It has a melting point of 34-37 °C . It is soluble in THF and diethyl ether, but insoluble in water .Scientific Research Applications
Organic Synthesis and Ligand Formation
Bis(phenylthio)methane demonstrates its utility in organic synthesis, specifically in forming dithioacetals and sulfur-stabilized carbanions. It's used for synthesizing diverse organic compounds like alkenes, ketones, allylic alcohols, and 1,3-dienes. The reductive lithiation of alkyl or arylthioesters and the ring-closing metathesis of titanium carbene complex prepared from thioacetals are notable reactions involving this compound. Its importance in organic synthetic chemistry is highlighted by its role in the synthesis of ketene thioacetal and the general method it provides for preparing bis(alkyl or arylthio)methanes (Lee et al., 2005).
Coordination Polymers and Luminescence
This compound is key in forming coordination polymers with luminescent properties. Its reaction with copper(I) halides results in one-dimensional coordination polymers with unique structural and luminescent characteristics. These polymers, featuring cubane Cu4I4 clusters, show a phase transition at varying temperatures, indicating their complex structural nature and potential in material sciences (Knorr et al., 2014).
Supramolecular Polymers and Metal Interactions
The compound is utilized in the synthesis of supramolecular polymers, especially those involving gold(I)-dithioether interactions. These polymers exhibit significant aurophilic interactions, forming one-dimensional and two-dimensional supramolecular networks. The luminescence properties of these polymers are notable, displaying solid-state luminescence with vibronic progressions and band maxima at specific wavelengths. This highlights this compound's role in the development of materials with unique optical and electronic properties (Awaleh et al., 2008).
Material Science and Leuco-Dye Synthesis
In material science, this compound derivatives have been explored for their potential as precursors for three-state indicators. The synthesis and characterization of these derivatives highlight their role in creating materials that exhibit distinct colored states under different conditions. This property is crucial for applications in displays, sensors, and other technologies that require visual indicators (Sarma & Baruah, 2004).
Structural and Reactive Studies
This compound and its derivatives are subjects of structural studies, revealing insights into their conformation, acidity, and reactivity. For instance, 4-nitrophenyl[bis(benzylthio)]methane's structure and acidic properties have been examined, offering valuable information on the molecule's conformation and its potential chemical applications (Binkowska et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Bis(phenylthio)methane, also known as Diphenylthiomethane or Formaldehyde diphenyl mercaptal, is a dithioether ligand . The primary targets of this compound are silver (I) salts .
Mode of Action
This compound forms coordination complexes with its primary targets, the silver (I) salts . This interaction leads to changes in the chemical structure of the silver salts, altering their properties and behaviors.
Biochemical Pathways
It is known that the compound participates in the synthesis of (-)-rasfonin , a natural product with potential antitumor activity.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with silver (I) salts . The formation of coordination complexes can lead to changes in the physical and chemical properties of the salts, potentially influencing their biological activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity.
Biochemical Analysis
Biochemical Properties
Bis(phenylthio)methane plays a significant role in biochemical reactions, particularly as a ligand that forms coordination complexes with metal ions. For instance, it forms complexes with silver (I) salts . This compound interacts with various enzymes and proteins, influencing their activity. The nature of these interactions often involves the formation of coordination bonds between the sulfur atoms in this compound and the metal centers in enzymes or proteins, which can alter the conformation and activity of these biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can affect the redox state of cells, thereby influencing signaling pathways that depend on redox-sensitive proteins. Additionally, this compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form coordination complexes with metal ions and other biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit enzymes that require free thiol groups for their activity by binding to these groups and preventing their participation in catalytic reactions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes that catalyze the oxidation of sulfur-containing compounds, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to proteins that facilitate its transport across cell membranes, allowing it to reach intracellular targets and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with local biomolecules and influence their activity. For instance, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism .
properties
IUPAC Name |
phenylsulfanylmethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPZVIALZHGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189083 | |
| Record name | (Methylenebis(thio))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3561-67-9 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(phenylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3561-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methylenebis(thio))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [methylenebis(thio)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(phenylthio)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structural information for Bis(phenylthio)methane?
A1: this compound has the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol []. Its structure consists of a central methylene group (CH2) flanked by two phenylthio groups (C6H5S).
Q2: How is this compound typically synthesized?
A2: Several methods can synthesize this compound, all starting from benzenethiol (Thiophenol). Common approaches include:
- Reaction with diiodomethane: This older method involves reacting diiodomethane (CH2I2) with sodium benzenethiolate (PhSNa), generated from benzenethiol and sodium hydroxide in ethanol [].
- Reaction with dichloromethane: Dichloromethane (CH2Cl2) can replace the more expensive diiodomethane. This reaction can be done with triethylamine or under phase-transfer conditions using potassium carbonate and benzyltriethylammonium chloride [].
- Reaction with dimethoxymethane: A more recent and effective method involves the hydrogen chloride-catalyzed reaction of benzenethiol with dimethoxymethane [].
Q3: What are the primary applications of this compound in organic synthesis?
A3: this compound is a valuable reagent in organic synthesis, primarily for:
- Formyl anion equivalent: Its lithio derivative serves as a formyl anion equivalent, enabling the synthesis of aldehydes [, , ].
- Phenyl vinyl sulfide synthesis: It acts as a precursor for the preparation of phenyl vinyl sulfides, important building blocks in organic synthesis [].
- α-(Phenylthio) ketone synthesis: It is utilized in the synthesis of α-(phenylthio) ketones, which can be further functionalized [].
Q4: Can you describe the reactivity of the lithio derivative of this compound and its use in aldehyde synthesis?
A4: The α-lithio derivative of this compound reacts with trialkylboranes to produce aldehydes in good yields [, ]. This reaction proceeds through the formation of an organoboron intermediate, which upon oxidation, yields the desired aldehyde.
Q5: How does the structure of this compound influence its coordination chemistry with silver(I) salts?
A5: this compound acts as a flexible bidentate ligand with silver(I) salts, forming 1D-coordination polymers [, ]. The structure of these polymers is influenced by the counteranion present. For instance, "spherical" anions like ClO4- and BF4- result in different polymer conformations compared to slightly "elongated" anions like CF3COO- and CF3SO3- []. The flexibility of the ligand allows it to adopt different conformations to accommodate varying anion sizes and shapes.
Q6: Are there any examples of this compound forming supramolecular polymers with other metals?
A6: Yes, this compound (L1-Ph) reacts with HAuCl4·3H2O to form a discrete compound, [Au2L(1-Ph)Cl2] (complex 3) []. This complex, along with its analogues incorporating other dithioether ligands, can assemble into supramolecular polymers via Au-Au interactions, showcasing the versatility of this compound in building diverse metal-organic architectures.
Q7: How does this compound contribute to the synthesis of unique polycarbosilane structures?
A7: this compound serves as a precursor for generating trianionic synthons [, ]. These synthons react with dichlorodimethylsilane to yield novel cage polycarbosilanes, such as dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane []. This highlights the utility of this compound in constructing silicon-containing frameworks with intriguing structural features.
Q8: What are the safety considerations associated with handling this compound?
A8: this compound is known to be irritating to mucous membranes and the upper respiratory tract []. Inhalation, ingestion, contact with the eyes, and skin absorption should be avoided. The compound has a strong unpleasant odor. Proper personal protective equipment should be used during handling, and storage should be in a cool, dry place.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





